BenchChemオンラインストアへようこそ!

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide

DHODH inhibition species selectivity antimalarial drug discovery

This compound (CAS 1203370-68-6) is a unique, species-selective Plasmodium falciparum DHODH inhibitor (IC50 100 nM) with minimal human activity (>100 µM). Its distinct indanone-quinoline scaffold makes it an irreplaceable reference for screening assays, pharmacophore modeling, and resistance studies, unlike common triazolopyrimidine analogs. Procure this calibrated tool to benchmark selectivity and drive next-gen antimalarial lead optimization.

Molecular Formula C20H16N2O3
Molecular Weight 332.359
CAS No. 1203370-68-6
Cat. No. B2554862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide
CAS1203370-68-6
Molecular FormulaC20H16N2O3
Molecular Weight332.359
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CC=C4
InChIInChI=1S/C20H16N2O3/c23-19-8-4-13-3-6-16(11-17(13)19)25-12-20(24)22-15-5-7-18-14(10-15)2-1-9-21-18/h1-3,5-7,9-11H,4,8,12H2,(H,22,24)
InChIKeyPMTCJYVFXHYORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide (CAS 1203370-68-6): A Species-Selective DHODH Inhibitor


2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide (CAS 1203370-68-6) is a synthetic small molecule that acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. This compound, designated as Compound 51 in US Patent 9,238,653, was developed as part of a medicinal chemistry program targeting antimalarial agents [1][2]. It features a unique hybrid scaffold combining an indanone ether and a quinoline acetamide, which contributes to its species-selectivity profile against the Plasmodium falciparum DHODH enzyme while showing minimal activity against the human ortholog [1].

Why In-Class DHODH Inhibitors Cannot Substitute for 2-((3-Oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide


DHODH inhibitors are a therapeutically important class, but their activity profiles are highly sensitive to small structural changes. Compounds within the same patent series (US9238653, Table 5) exhibit vastly different potencies and species selectivities, spanning over four orders of magnitude in IC50 values against human and Plasmodium DHODH enzymes [1]. The target compound's unique combination of a 3-oxoindene ether and a 6-quinolinyl acetamide group creates a distinct pharmacophore that cannot be replicated by simpler analogs. Direct substitution with other indene-acetamide derivatives or quinoline-based DHODH inhibitors would alter the critical balance of species selectivity and potency, potentially compromising experimental outcomes in antimalarial research programs [1][2].

Quantitative Differentiation Evidence for 2-((3-Oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide vs. Closest DHODH Inhibitor Analogs


Parasite vs. Human DHODH Selectivity: Target Compound Shows Complete Discrimination

The target compound demonstrates a pronounced selectivity window between P. falciparum DHODH (IC50 = 100 nM) and human DHODH (IC50 > 100,000 nM), yielding a selectivity index of >1,000-fold [1]. This level of species discrimination is a hallmark of the series; however, the specific scaffold achieves this without the extreme potency against the parasite enzyme seen in some analogs, potentially offering a more manageable selectivity profile for lead optimization [2].

DHODH inhibition species selectivity antimalarial drug discovery Plasmodium falciparum

Structural Divergence from Lead Compound DSM265: A Distinct Chemotype with Different Physicochemical Parameters

Unlike DSM265, which belongs to the triazolopyrimidine class, the target compound is an indenyloxy-quinolinyl acetamide hybrid. This structural divergence is critical because it occupies a different region of chemical space within the DHODH inhibitor landscape [1]. While quantitative physicochemical data for the target compound are limited, its calculated properties (MW = 332.36 g/mol, XLogP ~2.4, TPSA ~72 Ų) differ substantially from DSM265 (MW = 415.4 g/mol, cLogP ~4.5) [2], indicating superior ligand efficiency potential and distinct ADME liabilities.

chemical scaffold comparison lead diversification medicinal chemistry structure-activity relationship

Intra-Series Potency Gradient: Placement Among Close Structural Analogs

Within the US9238653 patent series, Compound 51 occupies a specific potency rank. It is less potent than Compound 52 (75 nM) and substantially less potent than the lead DSM265 (10 nM), but significantly more potent than Compound 41 (1,200 nM) [1][2][3]. This precise potency ranking, combined with its unique indenyloxy linker, provides a valuable data point for quantitative structure-activity relationship (QSAR) model building.

SAR analysis potency ranking lead optimization indene-quinoline hybrids

Optimal Research and Procurement Applications for 2-((3-Oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide


Species-Selectivity Reference Standard for DHODH Assay Validation

The compound's well-characterized IC50 values of 100 nM against P. falciparum DHODH and >100,000 nM against human DHODH make it an ideal reference inhibitor for validating species-selectivity assays and benchmarking new DHODH inhibitor candidates [1]. Its intermediate potency level avoids the signal saturation issues sometimes encountered with highly potent inhibitors like DSM265, allowing for more precise Z'-factor determination in high-throughput screening formats.

Scaffold-Hopping Starting Point for Next-Generation Antimalarial Leads

With its unique indenyloxy-quinolinyl acetamide scaffold distinct from the triazolopyrimidine class, this compound serves as a validated starting point for scaffold-hopping exercises aimed at discovering novel antimalarial chemotypes [2]. Its favorable calculated physicochemical properties (MW = 332 Da, predicted XLogP ~2.4) indicate room for further optimization without violating Lipinski's rule of five, making it an attractive procurement choice for medicinal chemistry groups focused on lead diversification.

Pharmacophore Validation Tool in DHODH Inhibitor Drug Design

As a compound with a defined potency rank within a well-characterized series (US9238653, Table 5), it provides a calibrated reference point for pharmacophore model generation and validation [1][3]. Computational chemists can use its structure and activity data alongside related analogs to test and refine docking protocols for the DHODH ubiquinone binding site, ensuring that computational models accurately recapitulate the observed 10-fold potency difference relative to DSM265.

Probe Compound for Studying Resistance Mechanisms in Malaria Parasites

The compound's 100 nM PfDHODH potency, which is 10-fold weaker than the clinical candidate DSM265, positions it as a useful tool for generating and studying resistance mutations in vitro [2]. Its distinct chemical scaffold may elicit different resistance-conferring mutations than triazolopyrimidine-based inhibitors, providing valuable insights into the plasticity of the DHODH active site and informing future inhibitor design strategies.

Quote Request

Request a Quote for 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.